molecular formula C18H22N6OS B7025833 N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide

N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide

Cat. No.: B7025833
M. Wt: 370.5 g/mol
InChI Key: WXRFRAFEUHUIOV-UHFFFAOYSA-N
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Description

N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thienopyrimidine core, and a piperidine carboxamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-3-14-15(10-23(2)22-14)21-17(25)12-5-4-7-24(9-12)16-13-6-8-26-18(13)20-11-19-16/h6,8,10-12H,3-5,7,9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRFRAFEUHUIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(=O)C2CCCN(C2)C3=C4C=CSC4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Construction of the Thienopyrimidine Core: The thienopyrimidine core is formed by the cyclization of a thiophene derivative with a suitable amidine or guanidine.

    Coupling with Piperidine Carboxamide: The final step involves the coupling of the pyrazole-thienopyrimidine intermediate with piperidine-3-carboxylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents like methyl iodide for alkylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Methylpyrazole

Uniqueness

N-(3-ethyl-1-methylpyrazol-4-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxamide is unique due to its specific combination of a pyrazole ring, thienopyrimidine core, and piperidine carboxamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

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